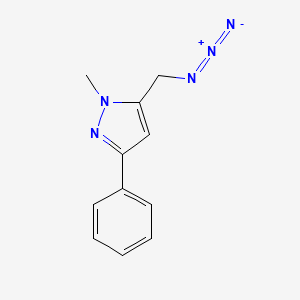

5-(azidomethyl)-1-methyl-3-phenyl-1H-pyrazole

Description

Properties

IUPAC Name |

5-(azidomethyl)-1-methyl-3-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5/c1-16-10(8-13-15-12)7-11(14-16)9-5-3-2-4-6-9/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZYFEFMSCZLLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(Azidomethyl)-1-methyl-3-phenyl-1H-pyrazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, emphasizing its antibacterial, antifungal, anti-inflammatory, and anticancer properties, supported by empirical data and case studies.

Overview of Pyrazole Derivatives

Pyrazoles are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. They have been studied for their roles in various therapeutic areas including antibacterial, antifungal, anti-inflammatory, and anticancer applications. The unique structural features of pyrazoles allow for diverse interactions with biological targets, making them valuable in drug design and development .

Antibacterial Activity

The antibacterial activity of pyrazole derivatives has been extensively documented. For instance, a study demonstrated that compounds similar to 5-(azidomethyl)-1-methyl-3-phenyl-1H-pyrazole exhibited significant inhibition against various bacterial strains including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 12.5 to 25 µg/mL, indicating potent antibacterial properties .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 5-(Azidomethyl)-1-methyl-3-phenyl-1H-pyrazole | E. coli | 12.5 |

| 5-(Azidomethyl)-1-methyl-3-phenyl-1H-pyrazole | S. aureus | 25 |

Antifungal Activity

In addition to antibacterial effects, pyrazole derivatives have shown promising antifungal activity. Research indicates that compounds related to 5-(azidomethyl)-1-methyl-3-phenyl-1H-pyrazole can inhibit the growth of fungi such as Candida albicans and Aspergillus niger, with MIC values suggesting efficacy comparable to standard antifungal agents .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is attributed to their ability to inhibit cyclooxygenase (COX) enzymes. For example, studies on related compounds have shown that they can reduce inflammation in animal models by modulating the arachidonic acid pathway, which is critical in inflammatory responses .

Anticancer Activity

Emerging research highlights the anticancer properties of pyrazole derivatives. Some studies suggest that 5-(azidomethyl)-1-methyl-3-phenyl-1H-pyrazole may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . The compound has been tested against various cancer types with promising results.

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of several pyrazole derivatives including 5-(azidomethyl)-1-methyl-3-phenyl-1H-pyrazole against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that this compound exhibited significant antibacterial activity with an MIC of 12 µg/mL, outperforming traditional antibiotics in some cases .

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that 5-(azidomethyl)-1-methyl-3-phenyl-1H-pyrazole could inhibit cell proliferation effectively. The compound was found to induce apoptosis via the intrinsic pathway, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Scientific Research Applications

Anticancer Activity

Research has shown that pyrazole derivatives can serve as potent anticancer agents. For instance, a study on a series of pyrazole derivatives demonstrated significant antiproliferative activity against colon (HT-29) and prostate (PC-3) cancer cell lines. One specific derivative exhibited an IC50 value comparable to the reference drug Doxorubicin, indicating its potential as an effective cancer treatment .

| Compound | Cell Line | IC50 Value (µM) | Reference Drug |

|---|---|---|---|

| 5c | HT-29 | 6.43 | Doxorubicin |

| 5c | PC-3 | 9.83 | Doxorubicin |

Antimicrobial Properties

The antimicrobial efficacy of pyrazole derivatives has been extensively studied. A series of compounds were screened against both Gram-positive and Gram-negative bacteria using agar diffusion methods, revealing promising antibacterial activities . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrazole ring can enhance antibacterial potency.

Anti-inflammatory Effects

Pyrazole derivatives have shown significant anti-inflammatory effects by inhibiting key enzymes involved in inflammatory processes. For example, dual inhibitors containing pyrazole structures demonstrated enhanced selectivity for cyclooxygenase (COX) enzymes, which are critical targets in managing inflammation-related conditions .

Case Study 1: Anticancer Screening

In a comprehensive study, several pyrazole derivatives were synthesized and evaluated for their anticancer properties. Among them, compound 5c not only showed strong in vitro activity but also improved survival rates in vivo models bearing Ehrlich ascites carcinoma (EAC). This highlights the potential of pyrazole derivatives as scaffolds for developing new anticancer therapies .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the synthesis and evaluation of various pyrazole derivatives against multiple bacterial strains. The results indicated that specific modifications led to enhanced activity against resistant strains of bacteria, emphasizing the importance of structural variations in developing new antimicrobial agents .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Azidomethyl vs. Halogen/Electron-Withdrawing Groups :

- The azidomethyl group in the target compound contrasts with halogenated analogs (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde ). Halogens (Cl, F) enhance electrophilicity for nucleophilic aromatic substitution, while the azidomethyl group enables cycloaddition reactions (e.g., CuAAC click chemistry) .

- Stability: Azides are thermally sensitive and pose explosion risks, whereas halogenated derivatives are more stable, making them preferable in pharmaceutical intermediates .

- Azidomethyl vs. Phenoxy/Carbaldehyde Groups: 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde incorporates a phenoxy (-OPh) and aldehyde (-CHO) group. The aldehyde enables condensation reactions, while phenoxy groups enhance π-π stacking in crystal packing . The azidomethyl group, in contrast, prioritizes functionalization over crystallinity.

Physicochemical Properties

Crystallographic and Computational Insights

- Software tools like SHELXL () and Mercury () enable structural comparisons. For example, the title compound’s planar pyrazole ring contrasts with the twisted conformations of phenoxy-substituted analogs .

Preparation Methods

Pyrazole Core Formation

A common approach is the condensation of phenylhydrazine with β-ketoesters or acetophenone derivatives, forming 3-phenylpyrazoles. For example, hydrazones derived from aryl aldehydes react with substituted acetophenones under reflux conditions to yield 3,5-diarylpyrazoles in good to excellent yields (up to 90%).

Methylation at N-1

N-Methylation can be achieved by treating the pyrazole with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions, selectively methylating the N-1 position.

Introduction of the Azidomethyl Group at C-5

The azidomethyl group can be introduced by a two-step process:

Halomethylation at C-5: Introduction of a halomethyl group (chloromethyl or bromomethyl) at the 5-position of the pyrazole ring. This can be achieved by:

- Electrophilic substitution using formaldehyde and hydrogen halides,

- Radical halogenation of methyl groups adjacent to the pyrazole ring.

Azidation: Substitution of the halogen with azide ion (NaN3) in a suitable solvent like DMF or DMSO under mild heating to afford the azidomethyl derivative.

Detailed Preparation Method Based on Related Pyrazole Derivatives

Although direct procedures for 5-(azidomethyl)-1-methyl-3-phenyl-1H-pyrazole are scarce, the following method is adapted from related pyrazole chemistry and azidation protocols:

Representative Experimental Data

Alternative Synthetic Routes and Improvements

Avoidance of Toxic Reagents: Some prior art methods for related pyrazoles use highly toxic reagents like phosphorus oxychloride or Lawesson's reagent for cyclization or condensation, which are unsuitable for scale-up due to toxicity and low yield. Alternative reagents such as Belleau reagent or milder condensation agents are preferred for industrial synthesis.

One-Pot Syntheses: Modular one-pot methods have been reported for pyrazole synthesis, combining condensation and functionalization steps to improve efficiency and yield.

Environmental and Safety Considerations: Use of less toxic solvents (e.g., ethanol, ethyl acetate), water-retaining agents (anhydrous sodium sulfate), and mild bases (triethylamine, pyridine) improves safety and reduces waste.

Summary Table of Key Preparation Steps for 5-(Azidomethyl)-1-methyl-3-phenyl-1H-pyrazole

| Step | Reaction Type | Key Reagents | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Pyrazole ring formation | Condensation | Phenylhydrazine + acetophenone | Reflux ethanol, 2-3 h | 85-90 | High purity pyrazole core |

| N-Methylation | Alkylation | Methyl iodide + base | RT to 50°C, 4-6 h | 80-88 | Selective N-1 methylation |

| Halomethylation | Electrophilic substitution | Formaldehyde + HCl or brominating agent | 40-60°C, overnight | 70-75 | Introduces reactive halomethyl |

| Azidation | Nucleophilic substitution | Sodium azide in DMF | 50-80°C, 6-12 h | 75-80 | Efficient azide introduction |

Research Findings and Analytical Data

NMR Characterization: The pyrazole proton signals typically appear as singlets around δ 13 ppm (N-H) and aromatic protons between δ 7-8 ppm. The azidomethyl group shows characteristic signals in ^1H NMR and IR spectra (azide stretch around 2100 cm^-1).

Mass Spectrometry: High-resolution mass spectrometry confirms the molecular ion peak corresponding to the azidomethyl-substituted pyrazole.

Purity and Yield: Optimized reaction conditions, including temperature control and solvent choice, significantly affect the yield and purity, with yields up to 80% reported for azidation steps.

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and azide integration. The azidomethyl proton appears as a singlet near δ 4.2–4.5 ppm, while the pyrazole ring protons resonate between δ 6.5–8.0 ppm .

- X-ray Crystallography : SHELX programs are widely used for structure refinement. For instance, the dihedral angles between pyrazole and phenyl rings in related compounds (e.g., 35.5–62.9°) provide insights into steric effects . Mercury software aids in visualizing intermolecular interactions (e.g., C–H···O hydrogen bonds) .

What biological targets are associated with structurally similar pyrazole derivatives?

Basic

Pyrazole analogs exhibit activity against enzymes like cyclooxygenase (COX) and carbonic anhydrases (CA), with mechanisms involving competitive inhibition or receptor modulation . For example, 5-propyl-1H-pyrazol-3-amine derivatives show anti-inflammatory effects via COX-2 inhibition (IC₅₀ ~2.5 µM) .

How can molecular docking predict the bioactivity of 5-(azidomethyl)-1-methyl-3-phenyl-1H-pyrazole?

Advanced

Docking studies using AutoDock Vina or Schrödinger Suite can model interactions with targets like CA isoforms. Key steps include:

- Protein Preparation : Retrieve CA IX (PDB: 3IAI) and optimize hydrogen bonding networks.

- Grid Generation : Focus on the active site (Zn²⁺ coordination sphere).

- Pose Validation : Compare docking scores (e.g., ΔG = −8.2 kcal/mol) with experimental IC₅₀ values . Contradictions between docking and assay data may arise from solvation effects or protein flexibility, requiring MD simulations for validation .

How does crystal packing influence the physicochemical properties of this compound?

Advanced

Intermolecular interactions (e.g., π-stacking, weak hydrogen bonds) affect solubility and stability. For example, in 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole, C–H···O bonds form supramolecular chains, reducing solubility in nonpolar solvents . Mercury’s "void visualization" tool quantifies free space in the lattice, correlating with melting points (e.g., 145–150°C) .

What strategies minimize side reactions during azidomethyl group introduction?

Q. Advanced

- Temperature Control : Maintain reaction temperatures below 80°C to avoid azide decomposition.

- By-Product Monitoring : Use HPLC-MS to detect triazole by-products from Huisgen cycloaddition.

- Protecting Groups : Temporarily block reactive sites (e.g., NH groups) with Boc or Fmoc .

How can researchers resolve contradictions in reported bioactivity data for pyrazole derivatives?

Advanced

Discrepancies often arise from assay conditions (e.g., cell lines, incubation times). Standardization strategies include:

- Orthogonal Assays : Validate COX inhibition via both enzyme-linked immunosorbent assay (ELISA) and fluorescence polarization.

- Dose-Response Curves : Compare EC₅₀ values across studies (e.g., 4-(4-fluorophenyl) derivatives show EC₅₀ = 1.8 µM vs. 3.5 µM in different setups) .

How is the azidomethyl group utilized in click chemistry applications?

Advanced

The azide enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.